3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis, which is essential for cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to increase the expression of genes involved in DNA damage response and repair, which may contribute to its anti-cancer activity. This compound has also been shown to induce autophagy, a process that degrades damaged cellular components and may play a role in cancer cell death.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its selectivity for cancer cells that exhibit high levels of ribosomal DNA transcription. This allows for targeted therapy and may reduce the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in some cancer types.
Future Directions
There are several potential future directions for the study and development of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound therapy. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Finally, there is ongoing research into the optimization of this compound and the development of more potent and selective RNA polymerase I inhibitors.
Synthesis Methods
The synthesis of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-(4-methoxyphenyl)benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-cyclohexylacetic acid to form the amide linkage. Finally, the resulting compound is treated with trifluoroacetic acid to remove the protecting group and yield this compound.
Scientific Research Applications
3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that exhibit high levels of ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. In preclinical studies, this compound has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
3-[(2-cyclohexylacetyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDUQMFUYTGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.